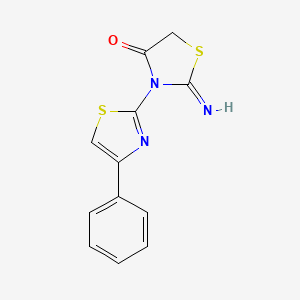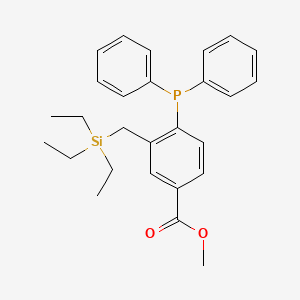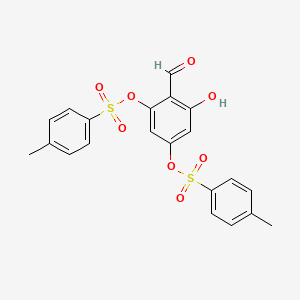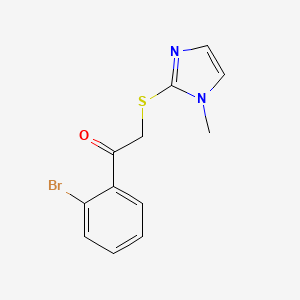
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that features a bromophenyl group, an imidazole ring, and a thioether linkage. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol derivative of imidazole under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with an ethanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Eigenschaften
Molekularformel |
C12H11BrN2OS |
|---|---|
Molekulargewicht |
311.20 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |
InChI-Schlüssel |
SRCYTGJBHDMYOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

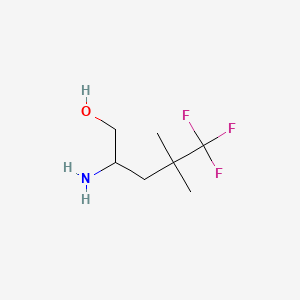
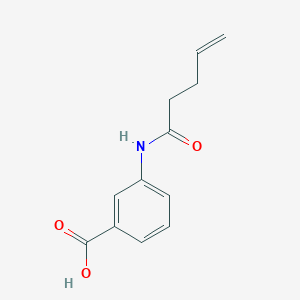
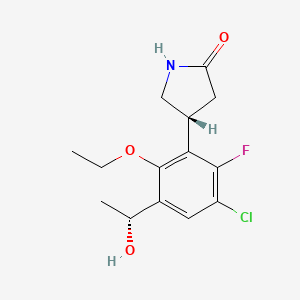
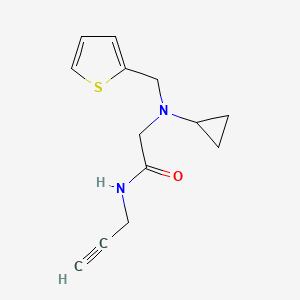
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

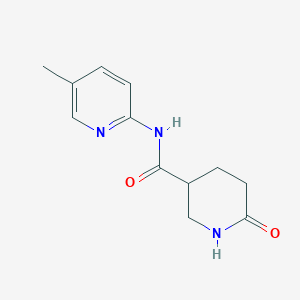
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
